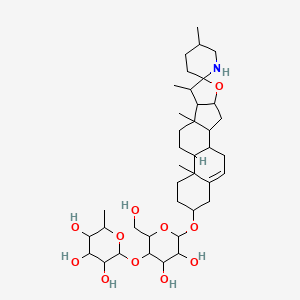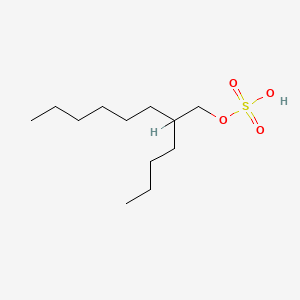
2-Butyloctyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyloctyl hydrogen sulfate is an alkyl sulfate that is the mono(2-butyloctyl) ester of sulfuric acid. It has a role as a surfactant. It derives from a 2-butyl-1-octanol. It is a conjugate acid of a 2-butyloctyl sulfate.
Wissenschaftliche Forschungsanwendungen
Biodegradation of Branched Alkyl Sulfate Surfactants
2-Butyloctyl sulfate, a branched alkyl sulfate surfactant, has been studied for its biodegradability. Research by Ellis et al. (2002) showed that contrary to common perceptions, substances like 2-butyloctyl sulfate are biodegradable. The study isolated bacteria capable of degrading this compound and identified novel enzymes involved in this process.
Catalysis in Transesterification for Biodiesel Production
In the field of renewable energy, Sun et al. (2017) explored the use of a similar compound, 1-Butyl-3-methylimidazolium hydrogen sulfate, as a solvent and acid catalyst for in-situ transesterification of wet algae into fatty acid methyl esters for biodiesel production. This highlights the potential of related sulfate compounds in green chemistry applications.
Role in Organic Synthesis
Research by Kiasat et al. (2013) and Mohammadi et al. (2020) demonstrated the utility of similar sulfate compounds as catalysts in the synthesis of various organic compounds, emphasizing their efficiency and eco-friendly nature in chemical synthesis.
Environmental Applications in Waste Treatment
In environmental engineering, Sarti and Zaiat (2011) studied the use of butanol, a compound structurally related to 2-butyloctyl hydrogen sulfate, in the anaerobic treatment of sulfate-rich wastewater. This research contributes to understanding the treatment of industrial wastewater with high sulfate content.
Biochemical Studies in Hydrogen Sulfide Production
Attene-Ramos et al. (2007) and Lin and Chen (2006) have conducted studies on the production of hydrogen sulfide, an area related to the biological processes involving sulfate compounds like this compound.
Eigenschaften
Molekularformel |
C12H26O4S |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-butyloctyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
CYEJSYGBYQRTPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCC)COS(=O)(=O)O |
Kanonische SMILES |
CCCCCCC(CCCC)COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



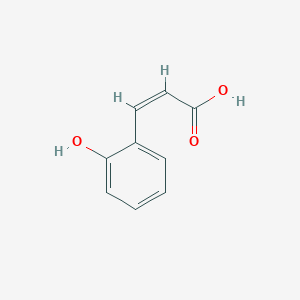
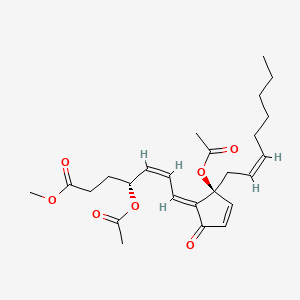
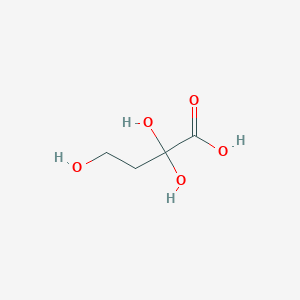
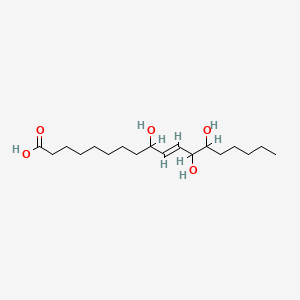
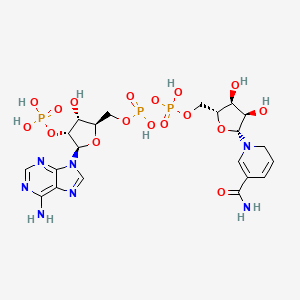
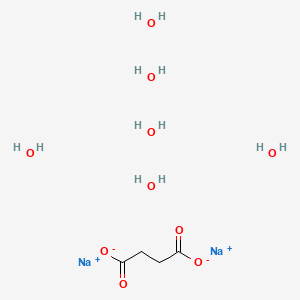

![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)
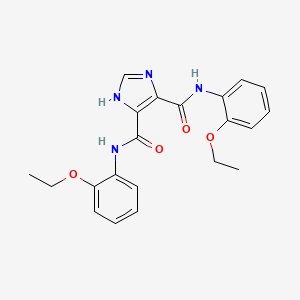

![methyl 4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B1231529.png)

